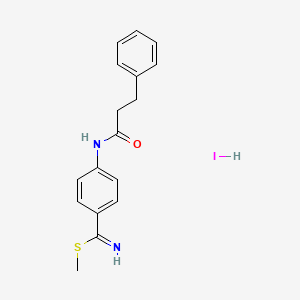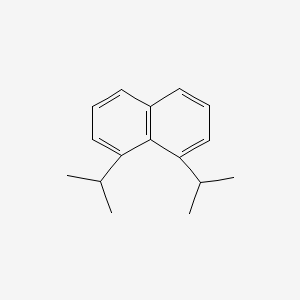
1,8-Diisopropylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 8 positions of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly as a solvent and intermediate in chemical synthesis .
Métodos De Preparación
1,8-Diisopropylnaphthalene can be synthesized through several methods. One common approach involves the isopropylation of naphthalene using isopropanol over zeolite catalysts. The reaction typically occurs under high-pressure conditions in a fixed-bed reactor. The choice of catalyst, such as USY, MOR, or BEA zeolites, significantly influences the yield and selectivity of the desired product .
In industrial settings, the preparation of this compound often involves the hydrogen isopropylation of refined naphthalene. This process includes three main steps: hydrogen isopropylation, separation and purification of the product, and cyclic utilization of isopropylnaphthalene mixtures. The continuous multi-kettle average conversion of this process is greater than 90%, with a high purity of the final product .
Análisis De Reacciones Químicas
1,8-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,8-Diisopropylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as a solvent in the production of carbonless copy paper and other industrial applications
Mecanismo De Acción
The mechanism of action of 1,8-Diisopropylnaphthalene primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure allows it to participate in various chemical processes, facilitating the formation of desired products. The isopropyl groups enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry .
Comparación Con Compuestos Similares
1,8-Diisopropylnaphthalene can be compared with other diisopropylnaphthalene isomers, such as 2,6-Diisopropylnaphthalene. While both compounds share similar properties, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Other similar compounds include 1,5-Diisopropylnaphthalene and 2,7-Diisopropylnaphthalene, each with distinct properties and uses .
Propiedades
Número CAS |
24192-58-3 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,8-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-5-7-13-8-6-10-15(12(3)4)16(13)14/h5-12H,1-4H3 |
Clave InChI |
MXPFNCSRRZDGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1C(=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


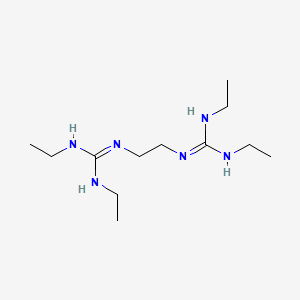
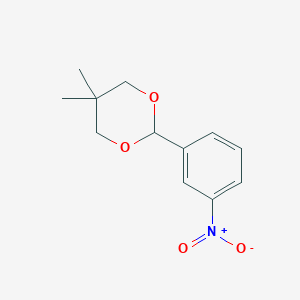
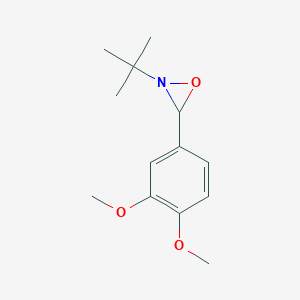
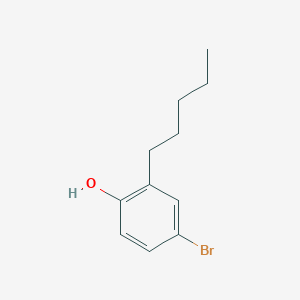
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
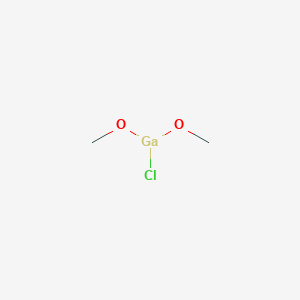
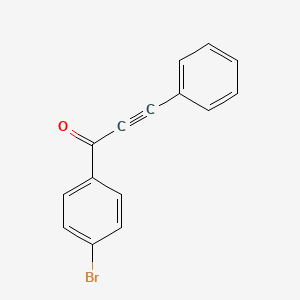
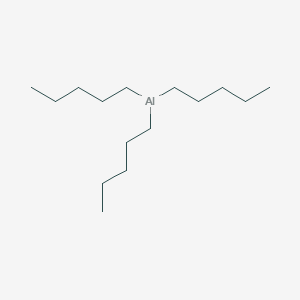
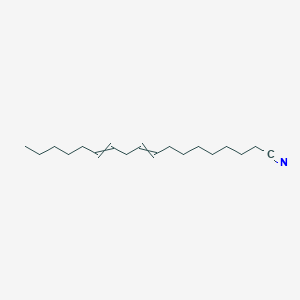
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
